molecular formula C18H23N3O3S B11461947 Methyl 4-(2-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Methyl 4-(2-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11461947
M. Wt: 361.5 g/mol
InChI Key: FNOBXBIGBIWFQD-UHFFFAOYSA-N
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Description

METHYL 4-(2-METHYLPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiomorpholine ring, a tetrahydropyrimidine core, and a methyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-(2-METHYLPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenylacetic acid with thiomorpholine under acidic conditions to form an intermediate. This intermediate is then reacted with a suitable pyrimidine precursor under controlled temperature and pH conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-(2-METHYLPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohols.

    Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiomorpholine ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

METHYL 4-(2-METHYLPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of METHYL 4-(2-METHYLPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-[(THIOMORPHOLIN-4-YL)METHYL]BENZOATE: Similar in structure but lacks the pyrimidine core.

    4-METHYL-N-(2-METHYL-1-OXO-THIOMORPHOLIN-4-YL)-BENZENESULFONAMIDE: Contains a thiomorpholine ring but has different functional groups.

Uniqueness

METHYL 4-(2-METHYLPHENYL)-2-OXO-6-[(THIOMORPHOLIN-4-YL)METHYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its combination of a thiomorpholine ring, a tetrahydropyrimidine core, and a methyl ester group. This unique structure provides it with distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C18H23N3O3S

Molecular Weight

361.5 g/mol

IUPAC Name

methyl 4-(2-methylphenyl)-2-oxo-6-(thiomorpholin-4-ylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H23N3O3S/c1-12-5-3-4-6-13(12)16-15(17(22)24-2)14(19-18(23)20-16)11-21-7-9-25-10-8-21/h3-6,16H,7-11H2,1-2H3,(H2,19,20,23)

InChI Key

FNOBXBIGBIWFQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2C(=C(NC(=O)N2)CN3CCSCC3)C(=O)OC

Origin of Product

United States

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